

Improving the bioavailability of oral Zilurgisertib formulations

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Compound of Interest

Compound Name: Zilurgisertib

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Technical Support Center: Oral Formulation of Zilurgisertib

This technical support center provides researchers, scientists, and drug development professionals with guidance on the oral formulation of **Zilurgisertib**. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Zilurgisertib**?

Zilurgisertib is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1][2] ALK2 is a transmembrane kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[3] By inhibiting ALK2, **Zilurgisertib** can modulate processes such as hepcidin production, which is involved in iron homeostasis and can be beneficial in treating certain types of anemia.[3][4] It is being investigated for the treatment of fibrodysplasia ossificans progressiva (FOP) and anemia associated with myelofibrosis.[1][3]

Q2: What are the known physicochemical properties of **Zilurgisertib** relevant to oral formulation?

Zilurgisertib possesses physicochemical properties that are generally favorable for oral drug delivery. Preclinical studies have indicated good aqueous solubility and moderate permeability. [5]

Property	Value	Reference
Aqueous Solubility	> 2 mg/mL	[5]
In Vitro Permeability	Moderate (3.9×10^{-6} cm/s in Caco-2 monolayers)	[5]
Molecular Weight	502.659 g/mol	[5]

Q3: What is the reported oral bioavailability of **Zilurgisertib**?

Preclinical pharmacokinetic studies in animal models have demonstrated that **Zilurgisertib** has rapid absorption and good oral bioavailability.[5] Phase 1 clinical trials in healthy adults have further supported these findings, showing that **Zilurgisertib** is rapidly absorbed with a median time to maximum plasma concentration (Tmax) of 2.0 to 4.1 hours.[6][7] The plasma half-life ranges from 22.8 to 31.4 hours, which is supportive of once-daily dosing.[6][7]

Q4: Is there a food effect on the oral absorption of **Zilurgisertib**?

Phase 1 clinical studies have shown that there is no significant food effect on the pharmacokinetics of **Zilurgisertib**. [6][7] This suggests that the drug can be administered without regard to meals, which can simplify dosing regimens for patients.

Troubleshooting Guide

Issue 1: Difficulty dissolving **Zilurgisertib** for in vitro or in vivo experiments.

While **Zilurgisertib** has good aqueous solubility, researchers may encounter challenges when preparing concentrated stock solutions or formulations for specific experimental conditions.

Possible Causes and Solutions:

- **Solvent Selection:** The choice of solvent is critical. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.

- **Co-solvents for In Vivo Formulations:** For in vivo studies, a combination of excipients is often necessary to maintain solubility and stability. Two suggested solvent systems are:
 - 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
 - 10% DMSO and 90% (20% SBE- β -CD in Saline).
- **pH of the Formulation:** The pH of the formulation can influence the solubility of ionizable compounds. While the specific pKa of **Zilurgisertib** is not widely published, it is a factor to consider during formulation development.

Issue 2: Variability in experimental results related to drug absorption.

Even with good intrinsic bioavailability, variability in in vivo experiments can occur.

Possible Causes and Solutions:

- **Formulation Homogeneity:** Ensure that the oral formulation is homogeneous and that the drug is fully dissolved or uniformly suspended.
- **Animal Model:** The physiology of the gastrointestinal tract can vary between animal species, potentially affecting drug absorption.
- **Analytical Method Validation:** Ensure that the analytical method used to quantify **Zilurgisertib** in biological matrices is validated for accuracy, precision, and sensitivity.

Issue 3: Concerns about the stability of **Zilurgisertib** in the formulation.

The chemical and physical stability of the active pharmaceutical ingredient (API) in a formulation is crucial for obtaining reliable and reproducible results.

Possible Causes and Solutions:

- **Excipient Compatibility:** Incompatibility between **Zilurgisertib** and certain excipients could lead to degradation. It is advisable to conduct compatibility studies with planned excipients under stressed conditions (e.g., elevated temperature and humidity).

- **Storage Conditions:** Store formulations under appropriate conditions (e.g., protected from light, controlled temperature) to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a **Zilurgisertib** Formulation for Oral Gavage in Rodents

This protocol is based on a commonly used co-solvent system for poorly soluble compounds and is provided as a starting point for formulation development.

Materials:

- **Zilurgisertib** powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)

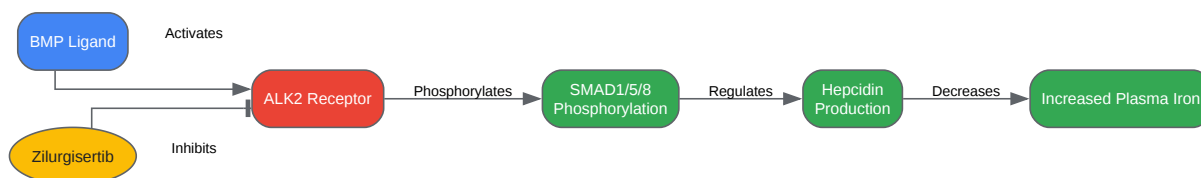
Procedure:

- Weigh the required amount of **Zilurgisertib** powder.
- Dissolve the **Zilurgisertib** in DMSO to create a concentrated stock solution.
- In a separate container, add the required volume of PEG300.
- While stirring, slowly add the **Zilurgisertib**/DMSO stock solution to the PEG300.
- Add Tween-80 to the mixture and continue stirring until a clear solution is obtained.
- Finally, add the saline to reach the final desired volume and concentration.
- Visually inspect the final formulation for any precipitation or phase separation.

Note: The final concentration of DMSO should be kept as low as possible, typically below 10%, to avoid potential toxicity in animals.

Visualizations

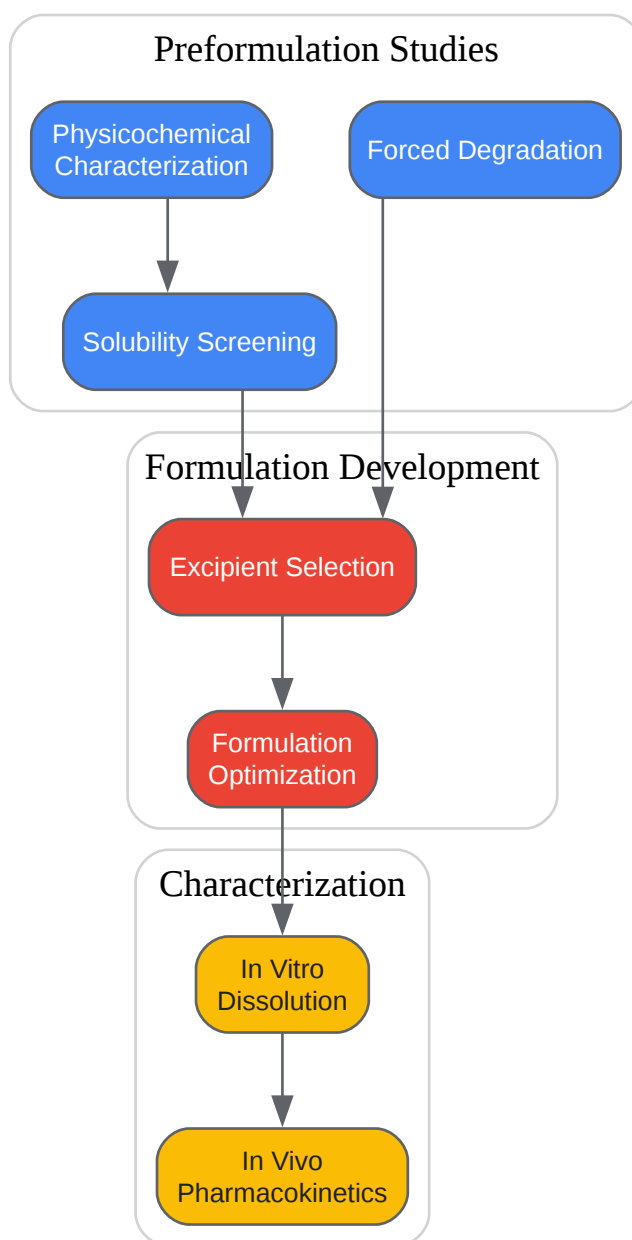
Signaling Pathway of Zilurgisertib



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Caption: **Zilurgisertib** inhibits the ALK2 receptor, blocking BMP signaling.

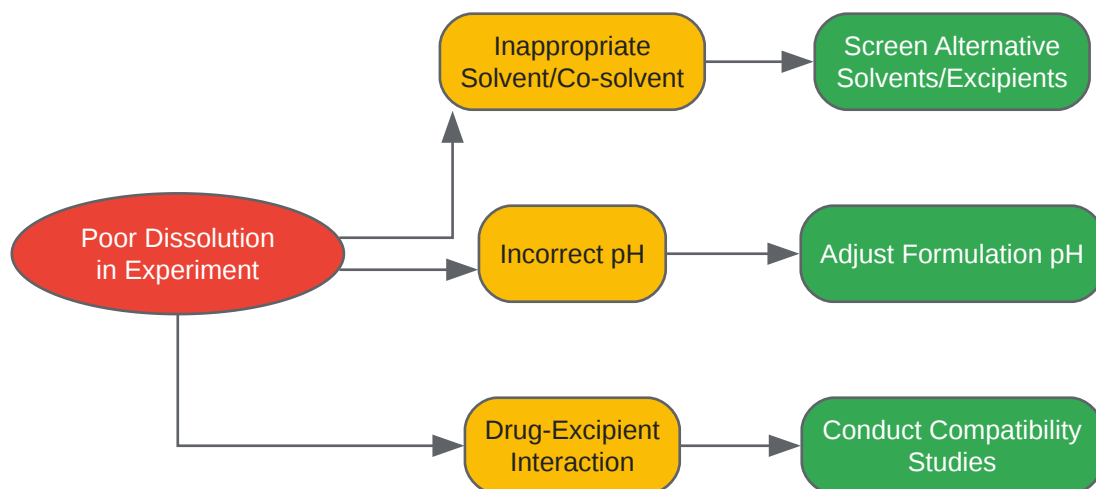
Experimental Workflow for Oral Formulation Development



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Caption: A general workflow for developing an oral formulation.

Logical Relationship for Troubleshooting Dissolution Issues



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Caption: Troubleshooting logic for addressing poor dissolution of **Zilurgisertib**.

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